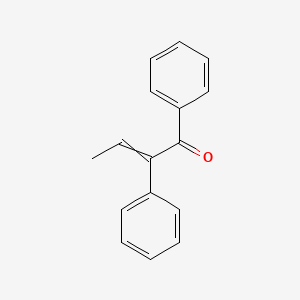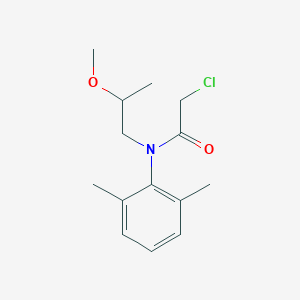![molecular formula C15H13ClN2O2S B14661232 2-[Chloro(phenyl)methyl]-1-(methylsulfonyl)-1h-benzimidazole CAS No. 43215-14-1](/img/structure/B14661232.png)
2-[Chloro(phenyl)methyl]-1-(methylsulfonyl)-1h-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Chloro(phenyl)methyl]-1-(methylsulfonyl)-1h-benzimidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Chloro(phenyl)methyl]-1-(methylsulfonyl)-1h-benzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzyl chloride and 1-methylsulfonyl-1h-benzimidazole.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
2-[Chloro(phenyl)methyl]-1-(methylsulfonyl)-1h-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of the corresponding alcohol or amine derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
2-[Chloro(phenyl)methyl]-1-(methylsulfonyl)-1h-benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2-[Chloro(phenyl)methyl]-1-(methylsulfonyl)-1h-benzimidazole involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, inhibiting their activity.
Pathways Involved: It may interfere with cellular pathways such as DNA replication or protein synthesis, leading to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[4-(Azetidin-2-one)-3-chloro-4-phenyl]-1H-phenylbenzimidazole
- 2-(Thiazolidin-4-one)-phenyl-1H-phenylbenzimidazole
Comparison
Compared to similar compounds, 2-[Chloro(phenyl)methyl]-1-(methylsulfonyl)-1h-benzimidazole stands out due to its unique combination of a chloro group and a methylsulfonyl group, which may enhance its biological activity and specificity .
Propiedades
Número CAS |
43215-14-1 |
|---|---|
Fórmula molecular |
C15H13ClN2O2S |
Peso molecular |
320.8 g/mol |
Nombre IUPAC |
2-[chloro(phenyl)methyl]-1-methylsulfonylbenzimidazole |
InChI |
InChI=1S/C15H13ClN2O2S/c1-21(19,20)18-13-10-6-5-9-12(13)17-15(18)14(16)11-7-3-2-4-8-11/h2-10,14H,1H3 |
Clave InChI |
KZQLISMXEVNPCC-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)N1C2=CC=CC=C2N=C1C(C3=CC=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




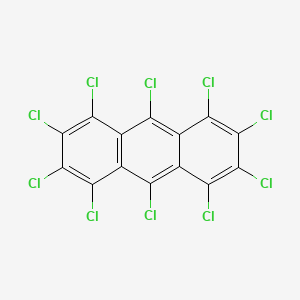
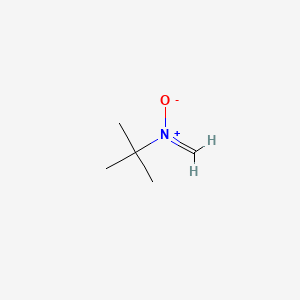

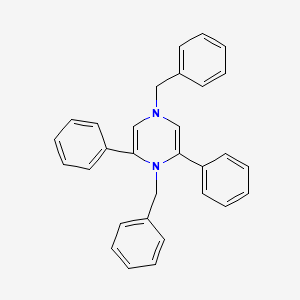
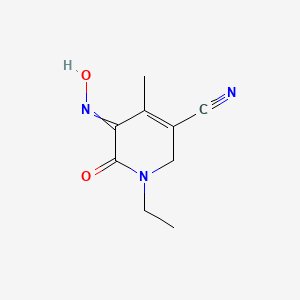
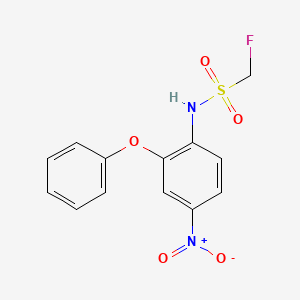
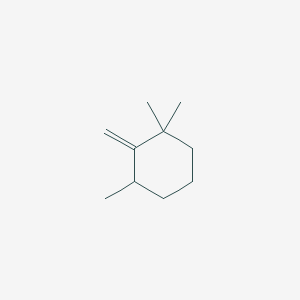
![N-(6-chloronaphthalen-2-yl)-N-[(2,4-diaminoquinazolin-6-yl)methyl]formamide](/img/structure/B14661213.png)
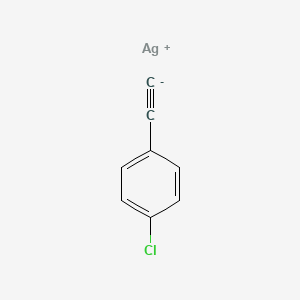
![2-[2-(Dimethylcarbamoyl)-4-methyl-1H-pyrrol-3-yl]ethyl acetate](/img/structure/B14661219.png)
